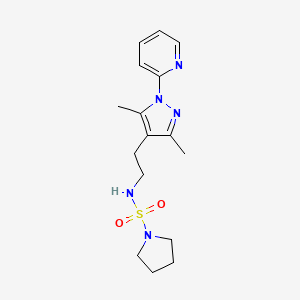

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyrrolidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyrrolidine-1-sulfonamide is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyrrolidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrrolidine ring : A five-membered nitrogen-containing ring.

- Pyrazole moiety : A five-membered ring containing two nitrogen atoms.

- Pyridine ring : A six-membered aromatic ring with one nitrogen atom.

- Sulfonamide group : Known for its antibacterial properties.

The molecular formula is C16H20N4O2S with a CAS number of 2034257-36-6.

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Glycine Transporters : It has been shown to inhibit glycine transporter 1 (GlyT1), which is implicated in various central nervous system disorders. This inhibition can enhance neurotransmission and potentially alleviate symptoms associated with conditions like schizophrenia and depression.

- Antitumor Activity : The compound's structural components allow it to interact with molecular targets involved in cancer progression. Preliminary studies suggest it may disrupt autophagic flux in cancer cells, leading to increased apoptosis under nutrient-deficient conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound:

- Cell Proliferation Inhibition : It has demonstrated submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). The compound reduces mTORC1 activity and enhances autophagy at basal levels, which can be crucial for cancer treatment strategies .

| Compound | IC50 (μM) | mTORC1 Activity | Autophagy Modulation |

|---|---|---|---|

| N-(2-(3,5-dimethyl... | <0.5 | Reduced | Increased at basal level |

Neuroprotective Effects

The inhibition of GlyT1 suggests potential neuroprotective effects, which can be beneficial in treating neurodegenerative diseases. By modulating glycine levels in the synaptic cleft, the compound may improve cognitive functions and provide therapeutic benefits against disorders characterized by excitotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Substituent Variations : Modifications on the pyrazole and pyridine rings can significantly impact the compound's potency and selectivity. For instance, replacing certain functional groups can enhance anticancer activity while maintaining low toxicity to normal cells .

- Functional Group Influence : The presence of the sulfonamide group is critical for antibacterial activity and may also influence the overall pharmacokinetic profile of the compound.

Study 1: Antiproliferative Activity

A study conducted on MIA PaCa-2 cells revealed that N-(2-(3,5-dimethyl... exhibited significant antiproliferative effects. The mechanism was attributed to its ability to modulate autophagy pathways and inhibit mTORC1 signaling under nutrient-replete conditions .

Study 2: GlyT1 Inhibition

Research focusing on glycine transporters demonstrated that this compound effectively inhibited GlyT1 activity, leading to increased synaptic glycine levels. This effect was linked to improved cognitive outcomes in preclinical models of schizophrenia.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

This compound has been studied for its potential as an antiviral agent , particularly against hepatitis C virus (HCV). Recent literature highlights the effectiveness of pyrrolidine derivatives in inhibiting HCV non-structural proteins, which are crucial for viral replication. For instance, compounds containing a similar structure have shown promising inhibitory effects on HCV with EC50 values in the low nanomolar range .

Antiviral Activity

- Mechanism of Action : The compound's structure allows it to interact with viral proteins, disrupting the lifecycle of HCV.

- Case Study : A study demonstrated that pyrrolidine derivatives exhibited significant antiviral activity against HCV, suggesting that modifications to the pyrrolidine framework can enhance efficacy .

Synthesis and Structural Insights

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyrrolidine-1-sulfonamide involves several steps that include the formation of the pyrazole ring and subsequent modifications to introduce the pyrrolidine and sulfonamide functionalities.

Synthetic Pathways

- Key Reactions : The synthesis typically involves:

- Formation of the pyrazole framework through cyclization reactions.

- Introduction of the pyridine moiety via nucleophilic substitution.

- Finally, the sulfonamide group is added through sulfonation reactions.

Structural Characterization

The compound has been characterized using techniques like X-ray crystallography, which reveals its three-dimensional conformation and interaction sites critical for biological activity .

In addition to antiviral properties, compounds with similar structures have been investigated for other biological activities:

Anticancer Properties

Research indicates that related pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, imidazo[4,5-b]pyridine derivatives have shown dual inhibition of Aurora-A and FLT3 kinases, which are implicated in various cancers .

Antioxidant Activity

Studies have also reported antioxidant properties for compounds containing pyrazole rings. These compounds can scavenge free radicals and reduce oxidative stress in cellular models .

Case Study: Hepatitis C Virus Inhibition

A comprehensive study evaluated a series of pyrrolidine derivatives for their ability to inhibit HCV replication. The results indicated that certain modifications to the structure significantly enhanced antiviral potency, with some derivatives achieving EC50 values below 0.03 nM against HCV .

Case Study: Cancer Cell Proliferation

In another study focusing on anticancer activity, a library of compounds similar to this compound was tested against various cancer cell lines. Results showed a marked decrease in cell viability at micromolar concentrations, indicating potential as an anticancer agent .

Data Summary Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Antiviral | HCV Inhibition | EC50 values < 0.03 nM |

| Anticancer | Cell Proliferation | Significant reduction in cell viability |

| Antioxidant | Free Radical Scavenging | Effective in reducing oxidative stress |

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyrrolidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2S/c1-13-15(8-10-18-24(22,23)20-11-5-6-12-20)14(2)21(19-13)16-7-3-4-9-17-16/h3-4,7,9,18H,5-6,8,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETZEZGWQXLCFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.